4-amino-N-(4-fluorophenyl)-1,2-thiazole-3-carboxamide
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Overview
Description
4-amino-N-(4-fluorophenyl)-1,2-thiazole-3-carboxamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an amino group, a fluorophenyl group, and a carboxamide group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-fluorophenyl)-1,2-thiazole-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Amination and Carboxamide Formation: The amino group and carboxamide group can be introduced through subsequent reactions, such as amination and acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate reactions and product isolation.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-fluorophenyl)-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
4-amino-N-(4-fluorophenyl)-1,2-thiazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It may be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-fluorophenyl)-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(3-chloro-4-fluorophenyl)-1,2-thiazole-3-carboxamide
- 4-amino-N-(4-fluorophenyl)-benzenesulfonamide
- 4-amino-N-(4-fluorophenyl)-1,2,5-oxadiazole-3-carboximidamide
Uniqueness
4-amino-N-(4-fluorophenyl)-1,2-thiazole-3-carboxamide is unique due to its specific combination of functional groups and the thiazole ring structure
Properties
Molecular Formula |
C10H8FN3OS |
---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-amino-N-(4-fluorophenyl)-1,2-thiazole-3-carboxamide |
InChI |
InChI=1S/C10H8FN3OS/c11-6-1-3-7(4-2-6)13-10(15)9-8(12)5-16-14-9/h1-5H,12H2,(H,13,15) |
InChI Key |
YZYZRMQLBYHINE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NSC=C2N)F |
Origin of Product |
United States |
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